3-(4-methoxyphenyl)pyrrolidin-2-one
CAS No.: 52413-25-9
Cat. No.: VC11633299
Molecular Formula: C11H13NO2
Molecular Weight: 191.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52413-25-9 |
---|---|
Molecular Formula | C11H13NO2 |
Molecular Weight | 191.2 |
Introduction
Chemical Structure and Nomenclature
The molecular formula of 3-(4-methoxyphenyl)pyrrolidin-2-one is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol. The compound features a five-membered lactam ring (pyrrolidin-2-one) and a 4-methoxyphenyl substituent at the 3-position (Figure 1). The lactam ring’s planar amide group contributes to hydrogen-bonding capabilities, while the methoxy group enhances solubility in organic solvents and influences electronic interactions .
Key structural attributes include:
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Lactam ring: Imparts conformational rigidity and participates in hydrogen bonding.
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4-Methoxyphenyl group: Introduces steric bulk and modulates electronic properties through resonance and inductive effects.
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Chiral center: The 3-position substitution creates a stereogenic center, leading to potential enantiomeric forms .
The IUPAC name 3-(4-methoxyphenyl)pyrrolidin-2-one unambiguously defines the substituent’s position and the lactam structure.
Synthetic Methodologies
Cyclization of Amino Acids or Amides
A common route to pyrrolidin-2-one derivatives involves cyclizing γ-amino acids or their esters. For example, γ-aryl-substituted γ-amino acids can undergo intramolecular lactamization under acidic or basic conditions. In a related synthesis, 1-(4-methoxyphenyl)-5-phenyl-pyrrolidin-3-ol was prepared via borane-mediated reduction of a diketone intermediate, followed by cyclization . Adapting this method, 3-(4-methoxyphenyl)pyrrolidin-2-one could be synthesized by:
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Condensing 4-methoxybenzaldehyde with a γ-keto ester to form a diketone.
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Reducing the diketone to a diol using borane dimethyl sulfide complex.
Palladium-Catalyzed Cross-Coupling
Aryl-pyrrolidinone hybrids are often synthesized via Suzuki-Miyaura coupling. For instance, 1-(3-chloro-4-fluorophenyl)-4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrrolidin-2-one (S343-0161) was prepared using palladium catalysts to introduce aromatic substituents . Applying this strategy, 3-(4-methoxyphenyl)pyrrolidin-2-one could be synthesized by coupling a brominated pyrrolidinone intermediate with 4-methoxyphenylboronic acid.
Solid-Phase Synthesis
Fragment-based approaches, as described in pyrrolidine syntheses , enable rapid diversification. A resin-bound γ-amino acid could be functionalized with 4-methoxybenzyl groups before cleavage and cyclization to yield the target compound.
Physicochemical Properties
Partition and Solubility
Based on analogs like G229-0161 (logP = 2.52) , 3-(4-methoxyphenyl)pyrrolidin-2-one likely exhibits a logP of 1.8–2.5, indicating moderate lipophilicity. The polar surface area (PSA) is estimated at 45–55 Ų, suggesting limited aqueous solubility (logSw ≈ -2.5) .
Spectroscopic Characterization
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IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch of lactam).
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NMR:
Crystallography
While no crystal structure of 3-(4-methoxyphenyl)pyrrolidin-2-one is reported, related compounds like (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone crystallize in monoclinic systems (space group P2₁/c) with intermolecular hydrogen bonds stabilizing the lattice .
Future Directions
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Synthetic Optimization: Improve yield and enantioselectivity using asymmetric catalysis.
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Biological Screening: Evaluate activity against PPIs, kinases, and epigenetic targets.
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Prodrug Development: Modify the lactam NH or methoxy group to enhance bioavailability.
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